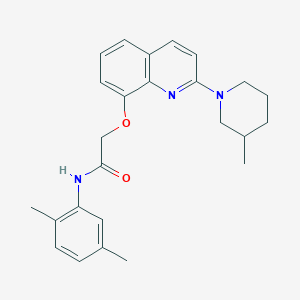![molecular formula C20H22N4O4 B2869134 1-(2-Oxo-2-{4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione CAS No. 2380068-17-5](/img/structure/B2869134.png)
1-(2-Oxo-2-{4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Oxo-2-{4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione is a complex organic compound that features a quinazolinone moiety, a piperidine ring, and a pyrrolidine-2,5-dione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-2-{4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents . The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate . Finally, the pyrrolidine-2,5-dione moiety is incorporated through a condensation reaction with a suitable dione precursor .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to minimize side reactions and maximize the efficiency of each step .
化学反応の分析
Types of Reactions
1-(2-Oxo-2-{4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinazolinone or pyrrolidine moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine or quinazolinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
科学的研究の応用
1-(2-Oxo-2-{4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its potential as a therapeutic agent.
Medicine: Research focuses on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Oxo-2-{4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with enzymes and receptors, potentially inhibiting their activity . The piperidine ring may enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinazolinone structure and exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds also show a wide range of biological activities and are structurally related to quinazolinones.
Uniqueness
1-(2-Oxo-2-{4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione is unique due to its combination of a quinazolinone core, a piperidine ring, and a pyrrolidine-2,5-dione moiety.
特性
IUPAC Name |
1-[2-oxo-2-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c25-17-5-6-18(26)24(17)12-19(27)22-9-7-14(8-10-22)11-23-13-21-16-4-2-1-3-15(16)20(23)28/h1-4,13-14H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLRNORYBBETEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)CN4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4-dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2869052.png)
![4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride](/img/structure/B2869053.png)
![2-chloro-4-methylsulfonyl-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide](/img/structure/B2869056.png)
![[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2869057.png)

![N-([2,3'-bipyridin]-3-ylmethyl)quinoxaline-2-carboxamide](/img/structure/B2869062.png)
![5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(2-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2869063.png)

![(Z)-4-cyano-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2869065.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2869068.png)
![tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate](/img/structure/B2869069.png)



